molecular formula C5H7ClF2N2 B13901388 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride

Cat. No.: B13901388
M. Wt: 168.57 g/mol
InChI Key: YBRDPDZUOOUCDG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride is a chemical compound with the molecular formula C5H6N2F2·HCl and a molecular weight of 168.57 g/mol . It is a solid compound that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride involves several steps. One common method includes the reaction of azetidine with difluoromethyl cyanide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.

Scientific Research Applications

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride can be compared with other similar compounds, such as:

  • 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride
  • 3-Azetidinecarbonitrile, 3-(difluoromethyl)-, hydrochloride (1:1)

These compounds share similar structures but differ in their chemical properties and reactivity. The presence of different substituents, such as fluorine atoms, can significantly impact their behavior in chemical reactions and their applications .

Properties

Molecular Formula

C5H7ClF2N2

Molecular Weight

168.57 g/mol

IUPAC Name

3-(difluoromethyl)azetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H6F2N2.ClH/c6-4(7)5(1-8)2-9-3-5;/h4,9H,2-3H2;1H

InChI Key

YBRDPDZUOOUCDG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(F)F.Cl

Origin of Product

United States

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